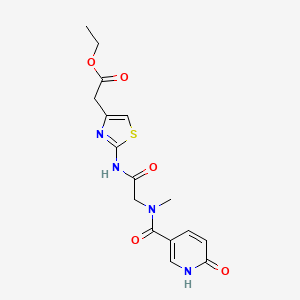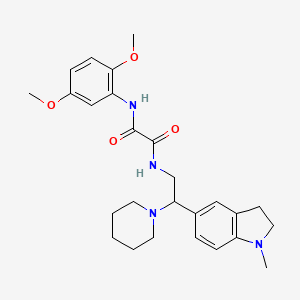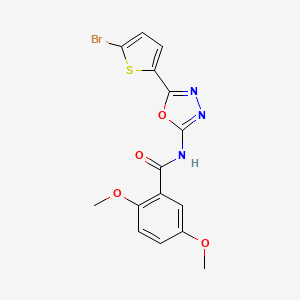![molecular formula C31H31N7O3S B2857262 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 902594-75-6](/img/structure/B2857262.png)
2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C31H31N7O3S and its molecular weight is 581.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The research on triazoloquinazolinone derivatives highlights innovative synthetic pathways to create novel heterocyclic compounds. These compounds are synthesized using various precursors and reaction conditions to explore their chemical properties and potential applications. For example, the preparation of [1,2,4]triazoloquinazolinium betaines and the molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines involve treating specific thiosemicarbazides with dicyclohexylcarbodiimide (DCC), demonstrating complex synthetic pathways and structural investigations through X-ray crystallography (Crabb et al., 1999). Similarly, an environmentally benign protocol for synthesizing [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives showcases the use of acetic acid as a reaction medium, presenting a more sustainable approach to chemical synthesis (Mousavi et al., 2015).
Biological Activities and Applications
Several studies focus on the biological activities of triazoloquinazolinone derivatives, such as their insecticidal potential and antitumor activities. The insecticidal assessment against the cotton leafworm, Spodoptera littoralis, of heterocycles incorporating a thiadiazole moiety, exemplifies the application of these compounds in agricultural pest control (Fadda et al., 2017). Furthermore, the design and synthesis of 3-benzyl-4(3H)quinazolinone analogues and their evaluation for in vitro antitumor activity demonstrate the therapeutic potential of these compounds. Some derivatives exhibited broad-spectrum antitumor activity, highlighting their importance in medicinal chemistry research (Al-Suwaidan et al., 2016).
H1-antihistaminic Agents
The synthesis and pharmacological investigation of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new classes of H1-antihistaminic agents reveal significant potential in developing new therapeutics for allergic reactions. These compounds protected animals from histamine-induced bronchospasm, with some showing comparable or superior activity to standard drugs like chlorpheniramine maleate, but with negligible sedation effects, indicating their promise as safer alternatives (Alagarsamy et al., 2007).
properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N7O3S/c1-18-9-8-10-19(2)29(18)35-28(39)17-42-31-33-23-16-26(41-5)25(40-4)15-21(23)30-34-27(36-38(30)31)13-14-37-20(3)32-22-11-6-7-12-24(22)37/h6-12,15-16H,13-14,17H2,1-5H3,(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZSDPWCNGSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2857179.png)

![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)
![2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B2857188.png)


![N-[[(1S,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine](/img/structure/B2857191.png)
![3-Chloro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2857193.png)



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)

